Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]-
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Overview
Description
Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- is a heterocyclic aromatic compound that contains both benzene and thiazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of benzothiazole derivatives allows them to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions . Another approach is the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require catalysts such as Lewis acids or transition metals to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. Green chemistry principles are also applied to minimize the use of hazardous reagents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- include other benzothiazole derivatives such as:
- 2-arylbenzothiazoles
- 2-(4-aminophenyl)benzothiazoles
Uniqueness
What sets benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18N2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C25H18N2S/c1-17-9-14-23-24(15-17)28-25(27-23)19-10-12-21(13-11-19)26-16-20-7-4-6-18-5-2-3-8-22(18)20/h2-16H,1H3 |
InChI Key |
XJMAFEINIXCEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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